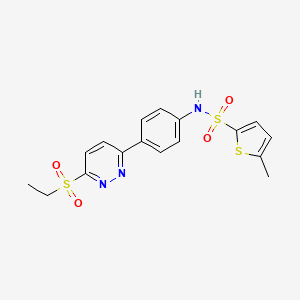
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-methylthiophene-2-sulfonamide, also known as ESI-09, is a small molecule inhibitor that has been of interest in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2010 and has since been studied for its mechanism of action and physiological effects.
Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, such as the compound , have been found to exhibit a wide range of pharmacological activities, including antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.
Antidepressant and Anti-hypertensive Properties
These compounds have shown a wide range of pharmacological activities such as antidepressant and anti-hypertensive properties . This suggests potential applications in the treatment of depression and hypertension.
Anticancer Activity
Pyridazine derivatives have also been associated with anticancer activity . This indicates that they could be used in the development of new anticancer therapies.
Antiplatelet Activity
Some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests potential applications in the prevention of blood clots.
Antifeedant Properties
Pyridazine derivatives have also been associated with antifeedant properties . This could make them useful in the development of new pesticides.
Vasodilator and Adrenoceptor Antagonist Properties
A series of 6-[4-[[aryloxy)acyl]amino]phenyl]-4,5-dihydropyridaziones have been evaluated as combined vasodilator and adrenoceptor antagonist and potential antihypertensive agents . All of these compounds were vasodilators but the 5-methyl pyridazine derivative showed constantly greater antihypertensive activity than their lower homologue .
Anti-inflammatory and Analgesic Properties
Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic properties .
Anticonvulsant Properties
Pyridazinone derivatives have also been associated with anticonvulsant properties . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-3-26(21,22)16-10-9-15(18-19-16)13-5-7-14(8-6-13)20-27(23,24)17-11-4-12(2)25-17/h4-11,20H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCANSOIOIZMMKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2390243.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)
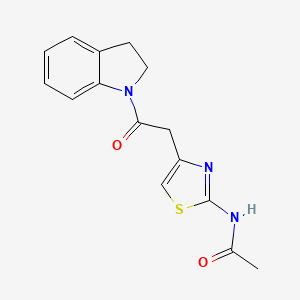
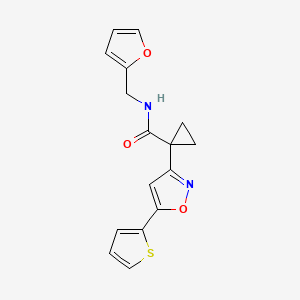



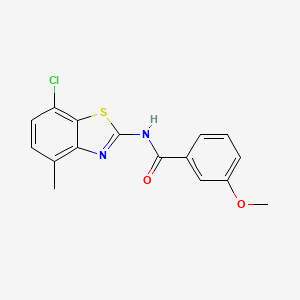
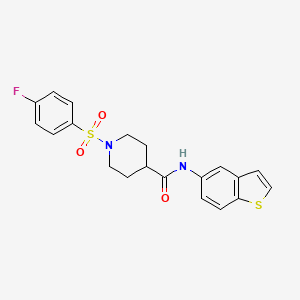

![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)
![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)